1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine
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Overview
Description
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the furan ring, and the sulfonylation of the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine: shares similarities with other compounds containing oxadiazole and furan rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[5-(3-methylpiperidin-1-yl)sulfonylfuran-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-4-28-16-8-7-15(12-18(16)27-3)20-22-21(30-23-20)17-9-10-19(29-17)31(25,26)24-11-5-6-14(2)13-24/h7-10,12,14H,4-6,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPHGKWIDXLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCCC(C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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